2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
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Overview
Description
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves the reduction of the nitro group to form reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets bacterial enzymes and disrupts essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrofuran-2-carbohydrazide
- 5-Nitrofuran-2-yl methylene hydrazine
- 5-Nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide
Uniqueness
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its combined nitrofuran and tetrahydroquinazolinone structures, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
CAS No. |
61378-80-1 |
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Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16) |
InChI Key |
ZFCDDFLYSNHACR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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